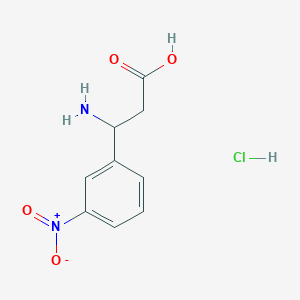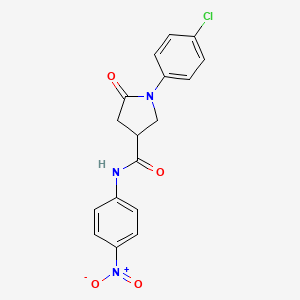![molecular formula C21H24BrN5O2 B4990914 2-[6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide](/img/structure/B4990914.png)
2-[6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide, also known as BRD7880, is a novel small molecule compound that has been widely studied for its potential therapeutic applications in the field of cancer research.
作用機序
2-[6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide functions as a competitive inhibitor of the BET bromodomains, which are responsible for recognizing and binding to acetylated lysine residues on histones. By preventing the binding of BET proteins to acetylated histones, this compound disrupts the recruitment of transcriptional machinery to the chromatin, leading to the suppression of gene expression. This mechanism has been shown to be particularly effective in targeting genes that are critical for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer activity in a variety of preclinical cancer models, including hematological malignancies and solid tumors. In addition to its ability to suppress tumor growth, this compound has also been shown to induce apoptosis and cell cycle arrest in cancer cells. Furthermore, this compound has been shown to enhance the activity of other anticancer agents, such as chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy.
実験室実験の利点と制限
One of the major advantages of 2-[6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide is its selectivity for the BET bromodomains, which minimizes off-target effects and reduces the risk of toxicity. Additionally, this compound has shown to be effective against cancer cells that are resistant to other anticancer agents. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo. Furthermore, the mechanism of action of this compound is not fully understood, and more research is needed to elucidate its effects on gene expression.
将来の方向性
There are several potential future directions for the study of 2-[6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide. One area of interest is the development of more potent and selective BET inhibitors that have improved pharmacokinetic properties. Additionally, there is a need for further research to understand the mechanism of action of this compound and its effects on gene expression. Finally, there is potential for the use of this compound as a combination therapy with other anticancer agents, which may enhance its efficacy and reduce the risk of resistance.
合成法
The synthesis of 2-[6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide involves a multi-step process that begins with the reaction of 2-aminobenzoic acid with ethyl chloroacetate to form ethyl 2-(2-aminophenyl)acetate. This intermediate is then reacted with 2-bromo-4'-methylacetophenone and morpholine to form the key intermediate, this compound. The final product is obtained through purification using column chromatography.
科学的研究の応用
2-[6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide has been shown to exhibit potent anticancer activity through its ability to inhibit the activity of the bromodomain and extraterminal (BET) family of proteins. BET proteins are known to play a critical role in the regulation of gene expression, and their dysregulation has been implicated in the development and progression of various types of cancers. This compound has been shown to selectively bind to the bromodomains of BET proteins, thereby inhibiting their activity and leading to the suppression of tumor growth.
特性
IUPAC Name |
2-[6-bromo-2-(morpholin-4-ylmethyl)-4-phenyl-4H-quinazolin-3-yl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN5O2/c22-16-6-7-18-17(12-16)21(15-4-2-1-3-5-15)27(14-20(28)25-23)19(24-18)13-26-8-10-29-11-9-26/h1-7,12,21H,8-11,13-14,23H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZRDNKIFQMWFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC3=C(C=C(C=C3)Br)C(N2CC(=O)NN)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-morpholinyl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4990833.png)
![2-(5-phenyl-2H-tetrazol-2-yl)-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B4990840.png)
![N-(4-methylphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4990848.png)

![3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B4990857.png)

![3-[3-(diethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4990873.png)
![1-[(4-{[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]carbonyl}-1,3-oxazol-2-yl)methyl]-1H-benzimidazole](/img/structure/B4990879.png)
![5-(2,4-dimethoxyphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone](/img/structure/B4990880.png)
![ethyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B4990888.png)
![1-benzyl-4-[(4-phenoxyphenyl)sulfonyl]piperazine](/img/structure/B4990894.png)
![ethyl 1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxylate](/img/structure/B4990906.png)
![N-methyl-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-(1-pyrrolidinyl)ethanamine](/img/structure/B4990912.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide](/img/structure/B4990919.png)